N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine core with a methoxyphenyl and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which is then functionalized with the methoxyphenyl and methylbenzamide groups. The reaction conditions often involve the use of solvents like acetonitrile (MeCN) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This binding can result in the inhibition of cell migration, cell cycle arrest, and apoptosis in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
Uniqueness
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its binding affinity to certain enzymes, while the methylbenzamide group contributes to its overall stability and solubility .
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-12-13-26-20(14-15)24-21(17-8-10-18(28-3)11-9-17)22(26)25-23(27)19-7-5-4-6-16(19)2/h4-14H,1-3H3,(H,25,27) |
InChI Key |
MJUNCIDCOXTOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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